1-Acetyl-3,5-dimethyl Adamantane
Overview
Description
1-Acetyl-3,5-dimethyl Adamantane, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₂O and its molecular weight is 206.32. The purity is usually 95%.
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Scientific Research Applications
Affinity for σ Binding Site in Human Frontal Cortex 1-Amino-3,5-dimethyl-adamantane and its derivatives, including 1-acetyl-3,5-dimethyl adamantane, have been studied for their affinity to compete with 3H-pentazocine in homogenates of post-mortem human frontal cortex. The research suggests that these compounds, at therapeutic concentrations, may not interact with the σ binding site, highlighting their potential specificities and applications in neuroscience (Kornhuber, Schoppmeyer, & Riederer, 1993).
In Vitro Characterization of Adamantane Derivatives A study conducted in vitro evaluated the effect of adamantane derivatives, including this compound, on NMDA receptors expressed in cortical neuron cultures. The results indicate that these derivatives reduce NMDA-evoked currents, suggesting their potential in treating neurodegenerative disorders (Losi et al., 2006).
Synthesis and Characterization for Polymer Applications In the field of material science, this compound has been utilized in the synthesis of novel polyimides. These polyimides, derived from adamantane-containing diamines, exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).
Biocatalytic Oxidation of Adamantane Frameworks Another study explored the use of ester protecting groups and the modification of amine to amide for more efficient and selective biocatalytic oxidation of adamantane frameworks. This research highlights the versatility of this compound in biochemical applications (Sarkar et al., 2016).
Mechanism of Action
Target of Action
1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane . Adamantane is known to interact with Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . .
Mode of Action
Adamantane derivatives are known to exhibit unique stability and reactivity due to their carbocation or radical intermediates . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests a promising future for the study and application of 1-Acetyl-3,5-dimethyl Adamantane and similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-adamantyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLDWXYQFICXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Q1: What is the significance of 1-acetyl-3,5-dimethyl adamantane in the synthesis of memantine hydrochloride?
A1: this compound serves as a crucial intermediate in the synthesis of memantine hydrochloride. The provided research paper describes a method where 1-bromo-3,5-dimethyl adamantane undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to yield this compound. [] This compound is then further hydrolyzed and acidified to ultimately produce memantine hydrochloride.
Q2: Are there any advantages to the described synthetic route involving this compound for industrial production?
A2: Yes, the research highlights a few advantages of this specific synthetic route. Firstly, monitoring color change during the acetylamino temperature process helps control the exothermic reaction and minimize risks associated with uncontrolled heat generation. [] Secondly, the use of ethyl acetate or dichloromethane for extraction offers a less toxic alternative compared to traditionally used solvents like benzene or chloroform. [] Finally, recrystallization from isopropyl alcohol, ethanol, or ethyl acetate mixtures again avoids the use of more toxic chloroform. [] These modifications contribute to a safer and potentially more environmentally friendly industrial process.
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